molecular formula C15H18O2 B14600332 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione CAS No. 59832-39-2

3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione

Cat. No.: B14600332
CAS No.: 59832-39-2
M. Wt: 230.30 g/mol
InChI Key: DHLILJUGSPOAMC-UHFFFAOYSA-N
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Description

3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is a derivative of pentane-2,4-dione, where the hydrogen atoms on the central carbon are replaced by a 2,4,6-trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione typically involves the condensation of 2,4,6-trimethylbenzaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can alter the electronic distribution and reactivity of the metal center . This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione is unique due to the presence of the 2,4,6-trimethylphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for forming metal complexes with specific electronic characteristics and for studying various chemical reactions.

Properties

CAS No.

59832-39-2

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methylidene]pentane-2,4-dione

InChI

InChI=1S/C15H18O2/c1-9-6-10(2)14(11(3)7-9)8-15(12(4)16)13(5)17/h6-8H,1-5H3

InChI Key

DHLILJUGSPOAMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=C(C(=O)C)C(=O)C)C

Origin of Product

United States

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